molecular formula C16H16F2N2O4 B13757535 (7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one

(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one

Cat. No.: B13757535
M. Wt: 338.31 g/mol
InChI Key: TYUXVDJWVGWEFT-UHFFFAOYSA-N
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Description

2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) is a complex organic compound with a unique structure that includes both fluorine and dioxolo groups

Preparation Methods

The synthesis of 2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) involves several steps. One common method includes the reaction of cyclohexylmethylamine with 2,2-difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and fluorinated organic molecules. Compared to these compounds, 2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 5H-1,3-Dioxolo [4,5-f]isoindole-5,7 (6H)-dione
  • 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole .

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H16F2N2O4

Molecular Weight

338.31 g/mol

IUPAC Name

(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one

InChI

InChI=1S/C16H16F2N2O4/c17-16(18)23-12-6-10-11(7-13(12)24-16)19-15(21)14(10)20-22-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,20,21)

InChI Key

TYUXVDJWVGWEFT-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)CO/N=C\2/C3=CC4=C(C=C3NC2=O)OC(O4)(F)F

Canonical SMILES

C1CCC(CC1)CON=C2C3=CC4=C(C=C3NC2=O)OC(O4)(F)F

Origin of Product

United States

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